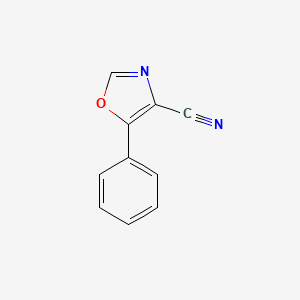

5-Phenyl-1,3-oxazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYLXUPJRHATPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 5 Phenyl 1,3 Oxazole 4 Carbonitrile

Proposed Reaction Mechanisms

The reactivity of the oxazole (B20620) ring, particularly when substituted with electron-withdrawing groups like a nitrile, is governed by a variety of factors including the nature of the reactants, catalysts, and reaction conditions. Several mechanistic pathways have been proposed to explain the transformations of 5-Phenyl-1,3-oxazole-4-carbonitrile and related oxazole systems.

Radical Reaction Pathways (e.g., Copper-mediated radical coupling)

Copper-catalyzed reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of oxazole chemistry, copper-mediated radical coupling reactions have been employed for the synthesis of polysubstituted oxazoles. acs.org A proposed mechanism often involves the formation of a radical intermediate. For instance, a copper(II)-catalyzed oxidative cyclization to form oxazoles may proceed through a tandem process where a copper-coordinated intermediate undergoes intramolecular cyclization. acs.org

While direct studies on this compound are not extensively detailed in this specific context, the general principles of copper-catalyzed reactions on oxazoles are applicable. These reactions can be influenced by the choice of copper salt, with copper(I) and copper(II) species showing different catalytic activities. For example, in the direct arylation of benzoxazoles, Cu(I) salts like CuI were found to be effective, while Cu(II) salts showed little to no catalytic activity. nih.gov The mechanism likely involves the generation of a radical species that then participates in the coupling reaction. Microwave-assisted copper-catalyzed reactions have also emerged as an efficient method for synthesizing heterocyclic molecules, offering advantages such as shorter reaction times and higher yields. nih.gov

Ionic Mechanisms (e.g., Nucleophilic attack leading to cyclization)

Ionic mechanisms are central to many transformations involving oxazole derivatives. Nucleophilic attack is a common initial step, often leading to cyclization and the formation of new heterocyclic systems. For example, the synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles has been described, which can then undergo further reactions. researchgate.net

The oxazole ring itself can be susceptible to nucleophilic attack, although such reactions are generally less common than on other heterocyclic systems. The ease of displacement of halogens on the oxazole ring follows the order C-2 >> C-4 > C-5. thepharmajournal.com The presence of the electron-withdrawing nitrile group at the C4 position and the phenyl group at the C5 position in this compound significantly influences the electron distribution in the ring, thereby affecting its reactivity towards nucleophiles.

Halogen Dance Isomerization as a Pathway for Regioselective Functionalization

The halogen dance reaction is a remarkable isomerization process that allows for the regioselective functionalization of heteroaromatic compounds, including oxazoles. researchgate.netnih.gov This reaction typically involves the treatment of a halogenated heterocycle with a strong base, leading to the migration of the halogen atom to a different position on the ring via a series of deprotonation and metal-halogen exchange steps.

For instance, the treatment of 5-bromo-2-phenylthio-1,3-oxazole with lithium diisopropylamide (LDA) at low temperatures leads to deprotonation at the C-4 position. nih.gov Upon warming, this intermediate undergoes isomerization to afford the more stable 5-lithio-4-bromo-2-phenylthio-1,3-oxazole. nih.gov This thermodynamically more stable lithiated species can then be trapped with various electrophiles to introduce a substituent at the C5 position in a regioselective manner. nih.gov A similar halogen dance rearrangement has been studied for 5-iodooxazoles, providing a pathway to 4-iodooxazoles. researchgate.net This methodology is a powerful tool for the synthesis of 2,4,5-trisubstituted oxazoles, which can be difficult to access through other synthetic routes. acs.orgthieme-connect.de

Reactivity with Nucleophiles and Electrophiles

The dual presence of a nitrile group and a phenyl group on the oxazole ring of this compound dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Substitution Reactions at C5

While nucleophilic substitution on the oxazole ring is generally challenging, the strategic placement of leaving groups can facilitate such reactions. Although direct examples for this compound are not prevalent in the provided results, studies on related systems provide valuable insights. For instance, the displacement of halogen atoms from the oxazole ring is a known process, with the reactivity order being C-2 > C-4 > C-5. thepharmajournal.com

The synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles has been reported, indicating that the amino group can be introduced at the C5 position. researchgate.net These amino-oxazoles can then serve as precursors for further transformations. researchgate.net The reactivity at the C5 position can be enhanced by the presence of an activating group at the C2 position, such as a phenylthio group, as seen in the halogen dance isomerization studies. nih.gov

Transformations Involving the Nitrile Group at C4

The nitrile group at the C4 position of this compound is a versatile functional group that can undergo a variety of transformations. Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to amines, or can participate in cycloaddition reactions.

For example, the hydrolysis of a nitrile to a carboxylic acid is a common transformation. The synthesis of 5-phenyl-1,3-oxazole-4-carboxylic acid from the corresponding nitrile is a plausible reaction, although specific conditions for this exact substrate were not detailed in the search results. chemicalbook.com The resulting carboxylic acid can then be further derivatized. nih.gov Additionally, the nitrile group can react with organometallic reagents or participate in rhodium carbene additions to form more complex structures. thepharmajournal.com The transformation of the nitrile group provides a key avenue for the diversification of the this compound scaffold.

Site-Selective Deprotonation and Carbanion Formation (e.g., at C2, C4)

The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4. thepharmajournal.com This allows for site-selective deprotonation and subsequent reactions with electrophiles. Kinetic deprotonation of the C2 hydrogen is a known method to generate a carbanion. nih.gov Furthermore, studies have shown that deprotonation can also occur at the C4 position under specific conditions, leading to the formation of a lithium species that can then isomerize. nih.gov

C-Acylations of Oxazole Enolates

The enolates generated from the deprotonation of oxazoles can undergo C-acylation. This reaction typically leads to the formation of 4,5-disubstituted oxazoles through a process known as the Cornforth rearrangement. nih.gov

Ring Transformations and Recyclization Processes

The oxazole ring, while aromatic, can undergo cleavage and rearrangement under certain conditions, leading to the formation of new heterocyclic or open-chain structures.

Oxazole Ring Cleavage with Primary Amines (leading to Enamino Nitriles)

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazoles)

The transformation of this compound into fused pyrazole (B372694) systems often proceeds through an initial reaction with hydrazine (B178648). This reaction can lead to the formation of a 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile intermediate. This intermediate is then susceptible to cyclization with appropriate reagents.

A key example of this reactivity involves the treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone. This reaction results in the formation of a substituted pyrazole residue at the C5 position of the original oxazole ring. The increased electrophilicity of the cyano group at the C4 position in the intermediate facilitates this transformation. consensus.app

The reaction of the 5-hydrazino intermediate with a 1,3-dicarbonyl compound, such as acetylacetone, is a well-established method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. The initial step involves the formation of a hydrazone, which then undergoes intramolecular condensation and dehydration to form the aromatic pyrazole ring.

Table 1: Cyclization of a 5-Hydrazino-1,3-oxazole-4-carbonitrile Derivative

| Reactant | Reagent | Product | Reference |

| 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile | Acetylacetone | 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile | consensus.app |

While direct experimental data on the cyclization of this compound to fused pyrazoles is not extensively documented in the provided search results, the reactivity of the closely related 5-hydrazino derivative provides a strong indication of a viable synthetic pathway.

Recyclization to α-Aminoazoles

The recyclization of 5-substituted-1,3-oxazole-4-carbonitriles into α-aminoazoles is a notable transformation, particularly when the oxazole ring bears an amino or substituted amino group at the C5 position. The presence of a nitrile group at the C4 position is often crucial for this type of recyclization to occur. researchgate.netnih.gov

The chemical behavior of these oxazole derivatives is influenced by the presence of two "hidden" amide fragments within the ring structure. This characteristic makes the C2 and C5 positions of the oxazole ring susceptible to nucleophilic attack, initiating the recyclization process. researchgate.netnih.gov

In a relevant example, the reaction of 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile with hydrazine hydrate (B1144303) leads to the formation of a recyclized product, (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone. nih.govexlibrisgroup.com This transformation showcases the general pathway for the recyclization of 5-amino-substituted oxazole-4-carbonitriles to α-aminoazoles. The reaction proceeds through a nucleophilic attack of hydrazine, leading to the cleavage of the oxazole ring and subsequent intramolecular cyclization to form the new heterocyclic system.

Although the starting material in this specific example is not this compound, the underlying mechanistic principle of nucleophilic attack and subsequent recyclization is applicable. The phenyl group at the C5 position would influence the reaction kinetics but is not expected to alter the fundamental course of the recyclization in the presence of a suitable nucleophile.

Table 2: Recyclization of a 5-Substituted-1,3-oxazole-4-carbonitrile

| Starting Material | Reagent | Product | Reference |

| 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile | Hydrazine hydrate | (3-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone | nih.govexlibrisgroup.com |

This type of recyclization provides a valuable synthetic route to functionalized α-aminoazoles, which are important scaffolds in medicinal chemistry.

Derivatization and Functional Group Transformations of 5 Phenyl 1,3 Oxazole 4 Carbonitrile

Introduction of Diverse Substituents on the Oxazole (B20620) Ring

The oxazole ring of 5-Phenyl-1,3-oxazole-4-carbonitrile is amenable to the introduction of various substituents at its C4 and C5 positions, as well as on the peripheral phenyl moiety. These modifications can significantly alter the electronic and steric properties of the molecule, providing a basis for the synthesis of diverse chemical libraries.

Functionalization at C5

The C5 position of the oxazole ring is a key site for introducing structural diversity. Nucleophilic substitution reactions are commonly employed to introduce a variety of functional groups at this position.

One notable transformation involves the reaction of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone. This reaction leads to the formation of a substituted pyrazole (B372694) residue at the C5 position. consensus.app The introduction of the pyrazolyl group enhances the electrophilicity of the cyano group at the C4 position, making it more susceptible to further chemical transformations. consensus.app

The introduction of amino and hydrazinyl functions at the C5 position has also been explored. The synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles has been reported, providing precursors for further reactions. researchgate.net These amino-functionalized oxazoles can participate in reactions such as the Friedländer-type reaction to produce tacrine (B349632) analogues. researchgate.net

The following table summarizes the functionalization at the C5 position:

| Starting Material | Reagent | Product |

|---|---|---|

| 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile | Acetylacetone | 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile |

| Isatin | 2-substituted 5-amino-4-cyano-1,3-oxazoles | Tacrine analogues |

Introduction of Sulfonyl Moieties at C4

The introduction of sulfonyl groups at the C4 position of the oxazole ring is typically achieved through the use of 4-cyano-1,3-oxazole-5-sulfonyl chloride derivatives. The synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides has been documented, providing a key intermediate for this functionalization. documentsdelivered.com These sulfonyl chlorides can then react with various nucleophiles to introduce a diverse range of sulfonyl moieties.

For instance, the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amines leads to the formation of the corresponding N-substituted sulfonamides. documentsdelivered.com This reaction is a common method for synthesizing sulfonamide derivatives, which are an important class of compounds in medicinal chemistry. Furthermore, these sulfonyl chlorides can react with other heterocyclic amines, such as 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines, leading to the formation of novel heterocyclic systems. growingscience.com

The following table outlines the introduction of sulfonyl moieties at the C4 position:

| Starting Material | Reagent | Product |

|---|---|---|

| 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride | Amines | N-substituted 2-aryl-4-cyano-1,3-oxazole-5-sulfonamides |

| 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride | 1H-pyrazol-5-amines | Substituted pyrazolyl-sulfonamides |

| 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chloride | 1H-1,2,4-triazol-5-amines | Substituted triazolyl-sulfonamides |

Derivatization of the Phenyl Moiety

While specific examples of derivatization of the phenyl moiety of this compound are not extensively detailed in the provided context, the general principles of electrophilic and nucleophilic aromatic substitution are applicable. The reactivity of the phenyl ring can be modulated by the electronic nature of the oxazole ring system.

Chemical Transformations of the Carbonitrile Group

The carbonitrile (cyano) group at the C4 position is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functionalities.

Conversion to Tetrazole Derivatives via [3+2] Cycloaddition

One of the most significant transformations of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097), such as sodium azide. nih.govnih.govresearchgate.net This reaction is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. nih.govyoutube.com The tetrazole ring is considered a bioisostere of the carboxylic acid group and is a common feature in many biologically active compounds. nih.gov

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the nitrile acts as the dipolarophile and the azide as the 1,3-dipole. nih.govresearchgate.net The reaction can be catalyzed by various acids, including Lewis and Brønsted acids, to facilitate the formation of the tetrazole ring. youtube.com

Reactions leading to Oxidation or Reduction of Nitrile Derivatives

The nitrile group can also be subjected to oxidation and reduction reactions, although these transformations are less commonly reported for this specific scaffold in the provided context. Generally, nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation. Conversely, the oxidation of nitriles is less straightforward but can lead to the formation of amides or carboxylic acids under specific conditions.

While direct oxidation or reduction of the nitrile in this compound is not explicitly detailed, the synthesis of related compounds with modified nitrile groups suggests the possibility of such transformations. For instance, the synthesis of 5-amino-4-cyano-1,3-oxazoles indicates that the cyano group is stable under the conditions used for the introduction of the amino group at C5. researchgate.net

Strategic Derivatization for Synthetic Utility

The chemical scaffold of this compound serves as a versatile platform for the synthesis of more complex molecules. The strategic derivatization of this compound focuses on the transformation of its key functional groups, primarily the nitrile group at the C4 position and potential modifications of the oxazole ring itself. These transformations are instrumental in creating novel compounds with potential applications in medicinal chemistry and materials science.

The nitrile group is a key handle for synthetic modifications. Although it is a relatively stable functional group, it can undergo various transformations to yield other valuable functionalities. For instance, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up pathways to a wide array of derivatives. Research into related oxazole structures has demonstrated that the nitrile group can be a precursor for creating compounds with enhanced biological activity. researchgate.net

Furthermore, the oxazole ring itself can be a site for derivatization, although this is less common than transformations of the nitrile group. Modifications can include electrophilic substitution on the phenyl ring or reactions that lead to the opening of the oxazole ring under specific conditions. The primary utility of the this compound core, however, lies in its use as a building block where the nitrile and phenyl groups are elaborated upon.

One area of significant interest is the synthesis of various substituted oxazoles for biological evaluation. For example, the synthesis of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles has been reported, highlighting the importance of this class of compounds in the development of potential therapeutic agents. biointerfaceresearch.com While this example involves building the substituted oxazole ring rather than derivatizing a pre-existing one, it underscores the value of the oxazole-4-carbonitrile (B1450848) motif in medicinal chemistry.

The following table summarizes some of the key transformations and derivatizations that have been explored with the this compound scaffold and related structures, showcasing its synthetic utility.

| Starting Material | Reagent(s) | Product | Purpose/Utility | Reference |

| 5-Phenyl-1,3-oxazole-4-carboxylic acid | Thionyl chloride, then appropriate amine | 5-Phenyl-1,3-oxazole-4-carboxamide derivatives | Synthesis of potential PDE4 inhibitors | nih.gov |

| Acetophenones | Potassium ferricyanide, Cu(II) bromide | 5-Aryloxazole-4-carbonitriles | Direct synthesis of the core structure | researchgate.net |

| 2-Acyl-3-alkyl-2H-azirines | Base | Oxazole derivatives | Alternative synthesis route to oxazoles | organic-chemistry.org |

| N-propargylamides | 4-MeO-TEMPO, Gold catalysis | 5-Oxazole ketones | Synthesis of functionalized oxazoles | organic-chemistry.org |

| 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile | Various electrophiles | Pyrazole and triazole fused oxazoles | Creation of novel heterocyclic systems | documentsdelivered.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Phenyl-1,3-oxazole-4-carbonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable in confirming its molecular structure.

Comprehensive ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl and oxazole (B20620) rings. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). The chemical shift of the single proton on the oxazole ring would provide key information about its electronic environment.

A detailed analysis of coupling constants in the ¹H NMR spectrum would further aid in assigning the protons of the phenyl group and understanding their spatial relationships.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 8.5 (m) | - |

| Oxazole-H | Specific singlet | - |

| Phenyl-C | - | 125 - 140 |

| Oxazole-C | - | 150 - 170 |

| Nitrile-C | - | 110 - 120 |

Application of Two-Dimensional NMR Techniques for Regiochemistry and Stereochemistry (e.g., COSY, NOESY)

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for unambiguously assigning proton and carbon signals and determining the regiochemistry and stereochemistry of a molecule.

A COSY spectrum of this compound would reveal correlations between coupled protons, which would be instrumental in confirming the connectivity of the protons within the phenyl ring.

A NOESY spectrum provides information about protons that are close in space, regardless of whether they are directly bonded. This would be particularly useful in confirming the spatial relationship between the phenyl group and the oxazole ring. For instance, a NOESY correlation between the ortho-protons of the phenyl ring and the proton on the oxazole ring would definitively establish their proximity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Vibrational Analysis of Key Functional Groups (e.g., Nitrile, Oxazole Ring)

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent of these would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the region of 2200-2260 cm⁻¹. For example, in various 5-amino-pyrazole-4-carbonitrile derivatives, this nitrile stretch is observed in the range of 2189-2390 cm⁻¹. nih.gov

The vibrations of the oxazole ring would also give rise to a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹). These would include C=N and C-O-C stretching vibrations. The aromatic C-H stretching vibrations of the phenyl group are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2200 - 2260 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Oxazole Ring (C=N, C-O-C) | Stretching | Fingerprint Region (< 1600) |

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound would reveal information about the electronic transitions within the molecule. The presence of a conjugated system, encompassing the phenyl ring, the oxazole ring, and the nitrile group, is expected to result in strong absorption bands in the UV region.

The spectrum would likely show π → π* transitions associated with the aromatic and heterocyclic rings. The position and intensity of these absorption maxima would be influenced by the extent of conjugation in the molecule. In similar heterocyclic systems, absorption maxima are often observed in the range of 250-350 nm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For example, fragmentation could occur through the cleavage of the oxazole ring or the loss of the nitrile group. Analysis of the resulting fragment ions would provide further confirmation of the compound's structure. In related oxadiazole structures, fragmentation often involves the cleavage of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a critical technique for determining the exact elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₁₀H₆N₂O, the theoretical exact mass would be calculated. An experimental HRMS analysis would then be performed, and the measured m/z value of the molecular ion ([M]+ or its adducts like [M+H]+) would be compared to the theoretical value. A close correlation between the experimental and theoretical masses, typically within a few parts per million (ppm), would provide strong evidence for the proposed elemental composition.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₆N₂O |

| Theoretical m/z | Data not available |

| Experimental m/z | Data not available |

| Mass Difference (ppm) | Data not available |

Note: This table is illustrative as experimental data is not currently available.

Fragmentation Pattern Analysis for Structural Confirmation (e.g., GC-MS, LC-MS)

Mass spectrometry techniques coupled with chromatography, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for both separating the compound from any impurities and for analyzing its fragmentation pattern. The way a molecule breaks apart upon ionization in the mass spectrometer provides a "fingerprint" that can help to confirm its structure.

The fragmentation of this compound would be expected to yield characteristic ions corresponding to the stable fragments of the molecule. For instance, cleavage of the phenyl group, loss of the nitrile group, or fragmentation of the oxazole ring would produce specific fragment ions. Analysis of the m/z values of these fragments would allow for the piecing together of the molecular structure, thus providing confirmatory evidence.

Table 2: Predicted Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M]+ | C₁₀H₆N₂O | Data not available |

| [M-CN]+ | C₉H₆NO | Data not available |

| [C₆H₅]+ | Phenyl cation | Data not available |

| [C₇H₅O]+ | Benzoyl cation | Data not available |

Note: This table represents predicted fragmentation patterns as experimental data is not currently available.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated percentages based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and stoichiometry of the synthesized compound.

For this compound (C₁₀H₆N₂O), the theoretical percentages of carbon, hydrogen, and nitrogen would be calculated. The results from an experimental elemental analysis would be expected to be within a narrow margin (typically ±0.4%) of these theoretical values to confirm the empirical formula.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

| Carbon (C) | Data not available | Data not available |

| Hydrogen (H) | Data not available | Data not available |

| Nitrogen (N) | Data not available | Data not available |

Note: This table is illustrative as experimental data is not currently available.

Computational Chemistry and Theoretical Studies

Quantum-Chemical Modeling of Electronic Structure

There is no specific published research detailing the quantum-chemical modeling of 5-Phenyl-1,3-oxazole-4-carbonitrile.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

No specific calculations or analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound have been found in the reviewed literature. Such analysis for related compounds like 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) has been performed using DFT calculations, which helps in understanding the electronic character and reactivity of the molecule, but this data is not transferable. capes.gov.br

Prediction and Quantification of Donor/Acceptor Abilities

The prediction and quantification of electron donor/acceptor abilities for this compound, for example through parameters like φ0, are not available in existing scientific reports.

Molecular Simulation and Docking Studies

While molecular docking studies have been conducted on a wide range of oxazole (B20620) and oxadiazole derivatives to predict their interaction with biological targets, no such studies have been specifically published for this compound or its direct derivatives. nih.govuomustansiriyah.edu.iqresearchgate.net These studies are crucial for understanding structure-activity relationships but are absent for this particular compound.

Prediction of Physicochemical Descriptors and Conformational Analysis

Predicted physicochemical data is available for closely related structures. For example, the EPA's CompTox Chemicals Dashboard provides predicted properties for 5-phenyl-1,3-oxazole-4-carboxylic acid. epa.gov Similarly, predicted data for 5-phenyl-1,3-oxazole-4-carbonyl chloride can be found in databases like PubChem. uni.lu However, a detailed conformational analysis and a comprehensive set of predicted descriptors for this compound itself are not documented.

In Silico Mechanistic Insights into Reaction Pathways

There are no dedicated in silico studies on the reaction pathways involving the formation or reactivity of this compound. General synthesis methods for 1,3-oxazoles are known, but computational elucidation of their specific mechanisms for this compound is not available. organic-chemistry.orgnih.gov

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Heterocycles

The potential of 5-Phenyl-1,3-oxazole-4-carbonitrile as a building block in the synthesis of more complex heterocyclic systems is an area that, while theoretically plausible, lacks substantial published evidence. Generally, oxazole (B20620) derivatives can serve as precursors to other heterocycles through various ring-transformation reactions. For instance, the reaction of certain 1,3-oxazole-4-carbonitriles with hydrazine (B178648) hydrate (B1144303) has been shown to yield recyclization products, forming new heterocyclic systems like imidazo[1,2-a]pyridines. However, specific examples and detailed research findings for the 5-phenyl substituted variant are not readily found.

The reactivity of the nitrile group in conjunction with the oxazole ring suggests potential for various chemical transformations. The nitrile could, for example, be hydrolyzed to a carboxylic acid, reduced to an amine, or be used in cycloaddition reactions to form other nitrogen-containing rings. These transformations would open pathways to a variety of substituted heterocycles, but specific, documented examples for This compound are not prevalent in the reviewed literature.

Intermediate in the Synthesis of Substituted Nitrogen-Containing Compounds

The role of This compound as an intermediate in the synthesis of other nitrogen-containing compounds is another area where specific data is limited. In principle, the nitrile functionality is a versatile handle for the introduction of nitrogen-based functional groups. For example, the conversion of the nitrile to an amidine or a tetrazole is a common strategy in medicinal chemistry to create bioisosteres of carboxylic acids or to introduce new hydrogen bonding motifs.

Theoretically, This compound could be a valuable intermediate. The phenyl group at the 5-position and the nitrile at the 4-position provide two distinct points for further functionalization. However, the lack of specific documented syntheses and subsequent reactions in the scientific literature prevents a detailed discussion of its practical applications in this context.

Strategies for Optimization of Synthetic Routes for Scalability

Given the absence of established, widely-reported synthetic routes for This compound , a discussion on the optimization of these routes for scalability is speculative. General methods for oxazole synthesis, such as the Van Leusen reaction, the Robinson-Gabriel synthesis, or the Fischer oxazole synthesis, could theoretically be adapted for the production of this compound.

For instance, a plausible route could involve the reaction of benzaldehyde (B42025) with tosylmethyl isocyanide (TosMIC) in a variation of the Van Leusen oxazole synthesis. Optimization for scalability would involve standard chemical engineering principles such as:

Solvent Selection: Choosing a solvent that allows for high reactivity, easy product isolation, and is environmentally benign and cost-effective.

Catalyst Screening: If the chosen route is catalytic, screening for the most efficient and robust catalyst that can be used in low loadings and is easily separable from the reaction mixture.

Process Parameters: Optimization of reaction temperature, concentration, and reaction time to maximize yield and minimize byproduct formation.

Purification: Developing a scalable purification method, such as crystallization or distillation, to avoid chromatography which is often not feasible on an industrial scale.

However, without specific experimental data for the synthesis of This compound , these remain general strategies rather than a targeted analysis of its production.

Q & A

Q. What are the common synthetic routes for preparing 5-Phenyl-1,3-oxazole-4-carbonitrile, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of precursors (e.g., nitriles and amines) under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMSO or THF enhance reactivity .

- Temperature : Reactions often require 60–100°C to facilitate cyclization without decomposition.

- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) may improve regioselectivity.

Example protocol:

React phenylacetonitrile with chlorooxazole precursors.

Use protecting groups (e.g., Boc) to stabilize reactive sites.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), oxazole protons (δ 8.1–8.3 ppm).

- ¹³C NMR : Carbonitrile carbon (δ ~115 ppm), oxazole carbons (δ 150–160 ppm) .

- IR spectroscopy : Sharp peak at ~2220 cm⁻¹ for the C≡N group .

- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 186.18 for C₁₀H₆N₂O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from impurities, tautomerism, or stereochemical effects. Strategies include:

Q. What strategies optimize the regioselectivity of substituents on the oxazole ring during derivatization of this compound?

- Methodological Answer : Regioselectivity is influenced by:

- Electron-directing groups : Use meta-directing substituents (e.g., -CN) to guide electrophilic substitution .

- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization .

- Solvent effects : Non-polar solvents (e.g., toluene) favor kinetic control over thermodynamic outcomes .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electrostatic potential surfaces to identify nucleophilic attack sites.

- Calculate activation energies for proposed mechanisms .

- Simulate transition states to predict regiochemical outcomes .

Q. What experimental designs are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- pH stability assay :

Prepare buffered solutions (pH 1–14).

Monitor degradation via HPLC at 25°C and 40°C.

Identify hydrolytic products (e.g., carboxylic acids) using LC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?

- Methodological Answer : Discrepancies often arise from anharmonicity or solvent effects. Mitigation steps:

- Solvent correction : Apply implicit solvent models (e.g., PCM) in DFT calculations .

- Experimental replication : Acquire IR data in solid state (KBr pellet) and solution (CDCl₃) .

- Normal mode analysis : Annotate vibrational modes using software like VEDA .

Bioactivity and Application-Focused Questions

Q. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound derivatives?

- Methodological Answer :

- Kinase inhibition screening :

Use TR-FRET-based assays (e.g., ADP-Glo™) to measure ATPase activity.

Test against kinase panels (e.g., EGFR, VEGFR) at 1–100 µM concentrations .

- Dose-response analysis : Calculate IC₅₀ values using non-linear regression (GraphPad Prism) .

Stability and Storage

Q. What are the best practices for long-term storage of this compound to prevent degradation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.